
Acenaphthylene, 5-pentadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphthylene, 5-pentadecyl- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a pentadecyl group attached to the acenaphthylene core. The molecular formula for acenaphthylene, 5-pentadecyl- is C27H50, and it has a molecular weight of 374.6859 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene, 5-pentadecyl- typically involves the alkylation of acenaphthylene with a pentadecyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows:
- Acenaphthylene is dissolved in an inert solvent such as dichloromethane.
- The pentadecyl halide is added to the solution.
- The Lewis acid catalyst is introduced, and the reaction mixture is stirred at a controlled temperature.
- The product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of acenaphthylene, 5-pentadecyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Acenaphthylene, 5-pentadecyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of acenaphthylene, 5-pentadecyl- typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
Acenaphthylene, 5-pentadecyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for therapeutic research.
Industry: Acenaphthylene, 5-pentadecyl- is used in the production of polymers, dyes, and other industrial chemicals. .
Wirkmechanismus
The mechanism of action of acenaphthylene, 5-pentadecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Pathway Modulation: Influencing biochemical pathways, resulting in altered physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthene: A hydrogenated derivative of acenaphthylene, used in the production of dyes and plastics.
Naphthalene: A simpler polycyclic aromatic hydrocarbon, used in mothballs and as a precursor to other chemicals.
Anthracene: Another polycyclic aromatic hydrocarbon, used in the production of dyes and as a scintillator in radiation detection.
Uniqueness
Acenaphthylene, 5-pentadecyl- is unique due to the presence of the long pentadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in non-polar solvents and influences its reactivity compared to other polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
66291-93-8 |
|---|---|
Molekularformel |
C27H38 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
5-pentadecylacenaphthylene |
InChI |
InChI=1S/C27H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-19-20-25-22-21-24-17-15-18-26(23)27(24)25/h15,17-22H,2-14,16H2,1H3 |
InChI-Schlüssel |
HXPNMJJPBXOHQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC=C2C=CC3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


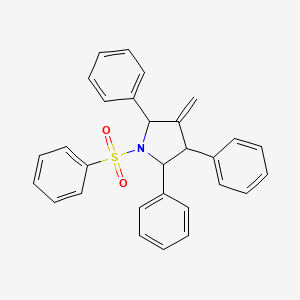

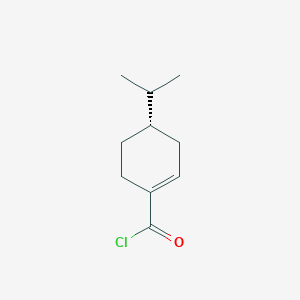
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)

![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
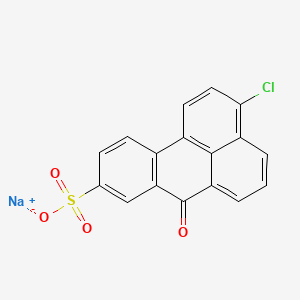
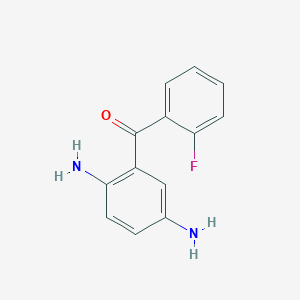
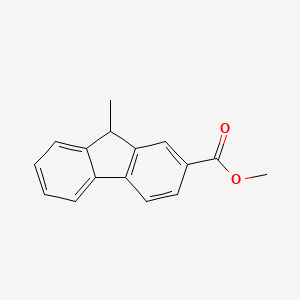

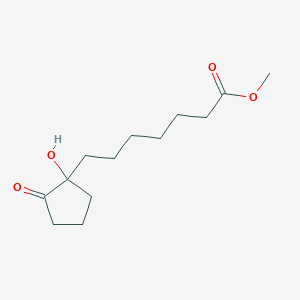
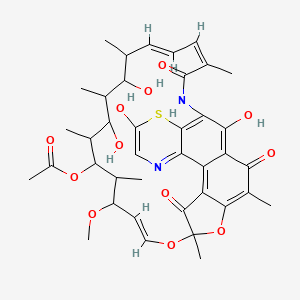
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
